Cas no 2227868-55-3 ((1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol)

(1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- (1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol
- EN300-1808206
- 2227868-55-3
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- インチ: 1S/C10H15NO/c1-2-8-5-3-4-6-9(8)10(12)7-11/h3-6,10,12H,2,7,11H2,1H3/t10-/m1/s1
- InChIKey: KBUNJOMDHNTFAA-SNVBAGLBSA-N
- SMILES: O[C@H](CN)C1C=CC=CC=1CC
計算された属性
- 精确分子量: 165.115364102g/mol
- 同位素质量: 165.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- XLogP3: 0.9
(1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1808206-0.05g |
(1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol |
2227868-55-3 | 0.05g |
$1008.0 | 2023-09-19 | ||
Enamine | EN300-1808206-0.25g |
(1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol |
2227868-55-3 | 0.25g |
$1104.0 | 2023-09-19 | ||
Enamine | EN300-1808206-2.5g |
(1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol |
2227868-55-3 | 2.5g |
$2351.0 | 2023-09-19 | ||
Enamine | EN300-1808206-0.1g |
(1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol |
2227868-55-3 | 0.1g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1808206-5.0g |
(1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol |
2227868-55-3 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1808206-0.5g |
(1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol |
2227868-55-3 | 0.5g |
$1152.0 | 2023-09-19 | ||
Enamine | EN300-1808206-1g |
(1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol |
2227868-55-3 | 1g |
$1200.0 | 2023-09-19 | ||
Enamine | EN300-1808206-10g |
(1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol |
2227868-55-3 | 10g |
$5159.0 | 2023-09-19 | ||
Enamine | EN300-1808206-10.0g |
(1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol |
2227868-55-3 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1808206-1.0g |
(1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol |
2227868-55-3 | 1g |
$1543.0 | 2023-06-03 |
(1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol 関連文献
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
(1S)-2-amino-1-(2-ethylphenyl)ethan-1-olに関する追加情報
Comprehensive Guide to (1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol (CAS No. 2227868-55-3): Properties, Applications, and Market Insights
(1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol (CAS No. 2227868-55-3) is a chiral amino alcohol compound with significant potential in pharmaceutical and chemical research. This optically active molecule features a 2-ethylphenyl group and an aminoethanol moiety, making it valuable for asymmetric synthesis and drug development. Its stereospecific properties have attracted attention from researchers exploring novel enzyme inhibitors and receptor modulators.
The compound's molecular structure contributes to its unique physicochemical characteristics. With a molecular weight of 179.26 g/mol and the presence of both hydroxyl and amino functional groups, (1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol demonstrates interesting solubility properties in polar solvents. Recent studies highlight its potential as a building block for more complex molecules, particularly in the development of central nervous system targeting compounds.
In pharmaceutical applications, the S-configuration of this amino alcohol makes it particularly valuable for creating chiral drugs. Researchers are investigating its use in developing neurological therapeutics, with some studies suggesting potential applications in neurodegenerative disease research. The compound's structural features allow for specific interactions with biological targets, making it a subject of interest in medicinal chemistry and drug design.
The synthesis of (1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol typically involves asymmetric reduction methods or chiral resolution techniques. Current research focuses on optimizing its production through catalytic processes to improve enantiomeric purity and yield. These advancements are crucial for meeting the growing demand from the pharmaceutical industry, where chiral purity is often a critical quality parameter.
Market analysis indicates increasing interest in chiral building blocks like (1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol. The global market for pharmaceutical intermediates is projected to grow significantly, driven by the development of targeted therapies and personalized medicine. This compound's versatility positions it well within this expanding market segment, particularly for companies specializing in custom synthesis and contract research services.
Recent innovations in green chemistry have also impacted the production and application of (1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol. Researchers are exploring more sustainable synthesis routes that reduce environmental impact while maintaining high stereochemical control. These developments align with the pharmaceutical industry's growing emphasis on environmentally friendly processes and green manufacturing practices.
Quality control for 2227868-55-3 typically involves advanced analytical techniques such as chiral HPLC and spectroscopic methods to verify enantiomeric excess and chemical purity. These quality assurance measures are essential for applications requiring high stereochemical purity, particularly in preclinical research and drug discovery programs.
The future outlook for (1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol appears promising, with potential applications extending beyond current uses. Ongoing research into structure-activity relationships may reveal new therapeutic applications, while advances in catalytic asymmetric synthesis could make production more cost-effective. As the demand for chiral pharmaceuticals continues to rise, this compound is likely to maintain its importance in organic synthesis and medicinal chemistry research.
For researchers and manufacturers working with CAS 2227868-55-3, understanding its stereochemical properties and reactivity patterns is crucial for successful application. The compound's versatile nature makes it valuable across multiple stages of drug development, from initial lead compound identification to process chemistry optimization. As such, it represents an important tool in modern pharmaceutical research and development.
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